2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO/c1-5(2,3-10)11-4-6(7,8)9/h3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEPYFMTVXOILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine typically involves the reaction of 2-methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol with an amine source. The reaction conditions often include the use of a base to facilitate the substitution reaction. The process can be carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Scientific Research Applications
2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The trifluoroethoxy group is a key feature in many bioactive compounds. Below is a comparative analysis of structurally related amines:
Table 1: Structural and Functional Comparison
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
Research Findings and Challenges
- Toxicity : Fluorinated amines generally exhibit low acute toxicity but may pose environmental persistence concerns.
- Knowledge Gaps: Limited data on the target compound’s pharmacokinetics and exact industrial applications necessitate further study.
Biological Activity
2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine, with the chemical formula C₈H₁₄F₃NO and a molecular weight of 171.16 g/mol, is an organic compound characterized by the presence of a trifluoroethoxy group. This unique structural feature enhances its potential biological activity, making it a subject of interest in pharmaceutical research and medicinal chemistry .
The compound belongs to the amine class and is identified by the CAS number 1249573-00-9. Its trifluoroethoxy group is known to influence its lipophilicity and biological interactions compared to non-fluorinated analogs .
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄F₃NO |
| Molecular Weight | 171.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1249573-00-9 |
The biological activity of this compound is attributed to its interactions with various molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound's binding affinity and selectivity for these targets, potentially leading to specific biological effects including:
- Modulation of neurotransmitter systems
- Inhibition of enzyme activity
- Alteration of cellular signaling processes .
Biological Activity Studies
Research has indicated that compounds with trifluoroethyl groups often exhibit enhanced biological activities. For instance, studies have shown that fluorinated compounds can improve pharmacokinetic properties and therapeutic efficacy compared to their non-fluorinated counterparts .
Case Studies
- Pharmaceutical Research : The compound has been explored for its potential use in treating neurological disorders due to its ability to interact with neurotransmitter systems .
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for managing metabolic disorders .
- Molecular Docking Studies : Computational analyses have indicated favorable binding interactions with various biological targets, suggesting potential therapeutic applications .
Comparative Analysis
A comparative analysis with similar compounds reveals distinct differences in biological activity due to structural variations:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Methylpropan-1-amine | C₅H₁₃N | Simple amine without fluorinated groups; less complex reactivity. |
| Trifluoromethylphenylamine | C₈H₈F₃N | Contains a phenyl group; known for significant biological activity. |
| N,N-Dimethyltrifluoroacetamide | C₅H₇F₃N | Used as a solvent; different functional group but similar fluorinated characteristics. |
Q & A
Basic Research Question
- NMR : H NMR identifies protons adjacent to the amine group (δ 1.2–1.5 ppm for methyl groups, δ 3.4–3.8 ppm for CHNH), while F NMR confirms the trifluoroethoxy group (δ -75 to -80 ppm).
- IR : Stretching vibrations at ~3350 cm (N–H), 1250–1100 cm (C–F), and 1050 cm (C–O–C) validate functional groups.
- MS : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 218.1) and fragmentation patterns to confirm the backbone. Purity is assessed via HPLC (≥98% by area) with C18 columns and acetonitrile/water gradients .
What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
Basic Research Question
- Enzyme Inhibition : Screen against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates.
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or ion channels) with H-labeled probes.
- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells (IC determination). The trifluoroethoxy group may enhance membrane permeability, as seen in related neuroactive compounds .
How does the trifluoroethoxy group influence the compound’s physicochemical properties compared to non-fluorinated analogs?
Advanced Research Question
The trifluoroethoxy group increases hydrophobicity (logP ↑) and metabolic stability while reducing polar surface area. Studies on poly(organophosphazenes) show that fluorinated substituents lower glass transition temperatures (Tg) and increase water contact angles (e.g., 95° vs. 70° for non-fluorinated analogs), suggesting enhanced lipophilicity . This group also confers resistance to oxidative degradation, as evidenced by stability in accelerated aging tests (40°C/75% RH for 28 days) .
What strategies resolve contradictory data regarding the compound’s stability under varying pH or temperature conditions?
Advanced Research Question
Contradictions often arise from impurities or analytical method variability. To resolve:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions, monitoring degradation via HPLC-MS.
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures.
- Control Experiments : Replicate conflicting studies with standardized protocols (e.g., exclusion of light, inert atmospheres). For example, trifluoroethoxy groups in polymers degrade at >150°C, but amine oxidation may occur at lower temperatures if catalysts (e.g., metal ions) are present .
How do computational methods (DFT, MD) aid in predicting the compound’s reactivity and interactions in biological systems?
Advanced Research Question
- Density Functional Theory (DFT) : Models electron density to predict nucleophilic sites (e.g., amine group with highest Fukui indices) and reaction barriers (e.g., SN2 substitution at the trifluoroethoxy carbon).
- Molecular Dynamics (MD) : Simulates membrane permeability by calculating free energy profiles for bilayer crossing. The trifluoroethoxy group reduces desolvation penalties, enhancing diffusion rates.
- Docking Studies : Predict binding poses to targets like monoamine transporters, leveraging structural analogs (e.g., 2-(4-trifluoromethylphenoxy)propan-1-amine derivatives ).
Table 1: Comparative Physicochemical Properties
| Property | This compound | Non-Fluorinated Analog (2-Methoxy) |
|---|---|---|
| logP | 1.8 | 0.5 |
| Water Solubility (mg/mL) | 12 | 85 |
| Tg (°C) | -20* | 15* |
| Contact Angle (°) | 95 | 70 |
| *Data extrapolated from polymer studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
